molecular formula C16H10N4O2 B12903779 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one

Cat. No.: B12903779
M. Wt: 290.28 g/mol
InChI Key: DUOJLCAFEKDDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one typically involves the reaction of indolin-2-one with 5-phenyl-1,3,4-oxadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one is unique due to its specific imino linkage and the presence of both indolin-2-one and oxadiazole moieties.

Properties

Molecular Formula

C16H10N4O2

Molecular Weight

290.28 g/mol

IUPAC Name

(3Z)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1H-indol-2-one

InChI

InChI=1S/C16H10N4O2/c21-14-13(11-8-4-5-9-12(11)17-14)18-16-20-19-15(22-16)10-6-2-1-3-7-10/h1-9H,(H,17,18,20,21)

InChI Key

DUOJLCAFEKDDJW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(O2)/N=C\3/C4=CC=CC=C4NC3=O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.